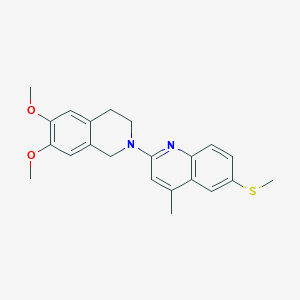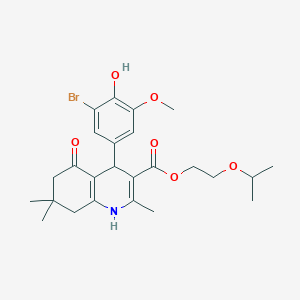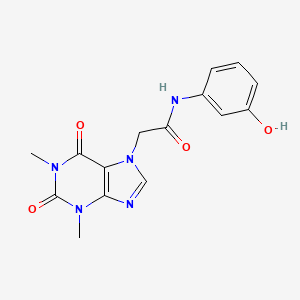![molecular formula C14H18N2S B4994716 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B4994716.png)
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 5]dec-2-ene.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene is not fully understood. However, it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It is also believed to act by disrupting the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects in different studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit antibacterial and antifungal activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several advantages for lab experiments. It is relatively easy to synthesize and yields the desired product in good yield and purity. It also exhibits potent biological activity, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene. One of the directions is to further study its potential as an antitumor agent. This compound has shown promising results in different cancer cell lines, and further studies are needed to fully understand its potential as a cancer treatment. Another direction is to study its potential as an antimicrobial agent. This compound has shown activity against different bacterial and fungal strains, and further studies are needed to fully understand its potential as an antimicrobial agent. Additionally, future studies can focus on improving the solubility of this compound in water, which can make it more suitable for different experiments.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential of this compound as an antitumor and antimicrobial agent, as well as to improve its solubility in water.
Synthesemethoden
The synthesis of 3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has been reported using different methods. One of the methods involves the reaction of 1,2-dichloroethane with thiourea and 4-methylphenylamine in the presence of sodium hydroxide. This method yields the desired product in good yield and purity. Another method involves the reaction of 1,2-dichloroethane with thiourea and 4-methylphenylamine in the presence of sodium carbonate. This method also yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been studied for its potential as an antitumor agent. It has been shown to exhibit cytotoxic activity against different cancer cell lines. This compound has also been studied for its potential as an antimicrobial agent. It has been shown to exhibit antimicrobial activity against different bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-11-5-7-12(8-6-11)13-15-16-14(17-13)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYSKVVVOUJMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3(S2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,2-diphenylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B4994639.png)
![2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4994650.png)
![N-ethyl-6-methyl-5-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4994654.png)
![3-({[(4-iodo-2-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4994662.png)

![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4994671.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole](/img/structure/B4994672.png)


![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4994689.png)
![1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4994700.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4994720.png)
![N-(3,4-dichlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4994739.png)